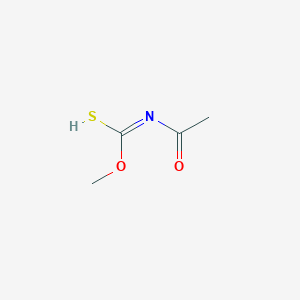

N-(Acetyl)thiocarbamic acid O-methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Acetyl)thiocarbamic acid O-methyl ester, also known as Acetamiprid, is a widely used insecticide belonging to the neonicotinoid class of chemicals. It is a synthetic compound that is highly effective against a wide range of pests, including aphids, whiteflies, thrips, and leafhoppers. Acetamiprid is known for its systemic activity, which means that it is absorbed by plants and distributed throughout the plant's tissues, providing long-lasting protection against pests.

Wirkmechanismus

N-(Acetyl)thiocarbamic acid O-methyl ester acts on the nervous system of insects by binding to the nicotinic acetylcholine receptors, which are responsible for transmitting nerve impulses. This binding results in the disruption of nerve function, leading to paralysis and death of the insect.

Biochemische Und Physiologische Effekte

N-(Acetyl)thiocarbamic acid O-methyl ester has been shown to have minimal impact on non-target organisms, including humans, mammals, and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, some studies have shown that N-(Acetyl)thiocarbamic acid O-methyl ester may have negative impacts on certain beneficial insects, such as bees and butterflies, which play a critical role in pollination.

Vorteile Und Einschränkungen Für Laborexperimente

N-(Acetyl)thiocarbamic acid O-methyl ester is widely used in laboratory experiments due to its high efficacy and systemic activity. It is also relatively easy to use and can be formulated into various concentrations and formulations. However, the use of N-(Acetyl)thiocarbamic acid O-methyl ester in laboratory experiments may have limitations, including the potential for non-target effects on beneficial insects and the need for proper disposal of unused or expired chemicals.

Zukünftige Richtungen

There are several future directions for research on N-(Acetyl)thiocarbamic acid O-methyl ester, including the development of new formulations and delivery methods to improve its efficacy and reduce its impact on non-target organisms. Additionally, more research is needed to understand the potential impacts of N-(Acetyl)thiocarbamic acid O-methyl ester on beneficial insects and the environment, as well as to develop alternative insecticides that are more environmentally friendly and sustainable.

Synthesemethoden

N-(Acetyl)thiocarbamic acid O-methyl ester is synthesized by reacting N-cyano-N-methylacetamidine with methyl isothiocyanate in the presence of a base. This reaction results in the formation of N-(Acetyl)thiocarbamic acid O-methyl ester, which is then purified and formulated into various insecticide products.

Wissenschaftliche Forschungsanwendungen

N-(Acetyl)thiocarbamic acid O-methyl ester has been extensively studied for its effectiveness as an insecticide and its impact on the environment. Several studies have shown that N-(Acetyl)thiocarbamic acid O-methyl ester is highly effective against a wide range of pests, including those that are resistant to other insecticides. It is also considered to be relatively safe for humans and non-target organisms when used according to the label instructions.

Eigenschaften

CAS-Nummer |

16696-87-0 |

|---|---|

Produktname |

N-(Acetyl)thiocarbamic acid O-methyl ester |

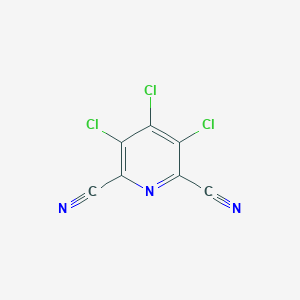

Molekularformel |

C4H7NO2S |

Molekulargewicht |

133.17 g/mol |

IUPAC-Name |

O-methyl N-acetylcarbamothioate |

InChI |

InChI=1S/C4H7NO2S/c1-3(6)5-4(8)7-2/h1-2H3,(H,5,6,8) |

InChI-Schlüssel |

JMKHFRWHKOMIKM-UHFFFAOYSA-N |

Isomerische SMILES |

CC(=O)N=C(OC)S |

SMILES |

CC(=O)NC(=S)OC |

Kanonische SMILES |

CC(=O)N=C(OC)S |

Synonyme |

N-(Acetyl)thiocarbamic acid O-methyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)